2,6-Naphthalenedicarboxamide
Overview
Description
Synthesis Analysis
Several synthetic methods exist for producing 2,6-NDA. One notable approach involves the reaction of naphthalene-2,6-dicarboxylic acid with ammonia or amine derivatives. The resulting amide linkage forms the central backbone of 2,6-NDA. Researchers have explored various catalysts and reaction conditions to optimize the synthesis process .
Chemical Reactions Analysis
- Supramolecular Assembly : Self-assembly studies have explored the formation of two-dimensionally ordered supramolecular structures using 2,6-NDA. These structures exhibit intriguing properties at the liquid-solid interface .
Physical And Chemical Properties Analysis
Scientific Research Applications
DNA Research and Electron Transfer
The 2,6-naphthalenedicarboxamide chromophore has been extensively studied as a fluorescent probe in DNA research. Its high fluorescence quantum yield and long singlet lifetime make it suitable for investigating DNA hairpin and duplex formation, as well as DNA electron transfer. Notably, it's been used to study the kinetics of intermolecular quenching of naphthalenedicarboxamide by nucleosides, which varies depending on the nucleoside oxidation potential and solvent. These findings offer significant insights into the molecular dynamics and interactions within DNA structures (Lewis et al., 1999).
Crystal Structure Analysis
Research on the crystal structures of secondary arenedicarboxamides, including naphthalenedicarboxamides, has shed light on arene-hydrogen bonding relationships in the solid state. Studies have revealed how these compounds pack in one-dimensional tapes and two-dimensional sheets, contributing to our understanding of molecular interactions and the design of new materials (Lewis, Yang, & Stern, 1996).
Polymer Research
This compound has been identified as an effective nucleating agent for isotactic polypropylene (iPP), influencing its supermolecular structure. Its dual nucleation ability and solubility characteristics enable the formation of various structures in polypropylene, impacting the material's properties and applications. This has significant implications for the development of advanced polymeric materials (Varga & Menyhárd, 2007).
Analytical Chemistry Applications
In the field of analytical chemistry, 2,6-naphthalenedicarboxylic acid has been utilized as a carrier electrolyte for the separation of organic anions by capillary zone electrophoresis with indirect UV detection. This method has shown improved sensitivity compared to other techniques and has applications in environmental monitoring, such as determining organic anions in ambient air (Dabek-Zlotorzynska & Dlouhy, 1994).
properties
IUPAC Name |
naphthalene-2,6-dicarboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c13-11(15)9-3-1-7-5-10(12(14)16)4-2-8(7)6-9/h1-6H,(H2,13,15)(H2,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COWHOTSOONQDCJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)C(=O)N)C=C1C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10332208 | |
Record name | 2,6-Naphthalenedicarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10332208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
46711-49-3 | |
Record name | 2,6-Naphthalenedicarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10332208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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